

3-Methoxy-N-methyldesloratadine chemical structure and properties

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Compound of Interest

Compound Name: 3-Methoxy-N-methyldesloratadine

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3-Methoxy-N-methyldesloratadine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **3-Methoxy-N-methyldesloratadine**, a known process-related impurity and potential degradation product of the second-generation antihistamine, Desloratadine. The document consolidates available information on its chemical structure, and properties, and outlines a putative synthetic pathway. Furthermore, it details analytical methodologies for its detection and quantification within pharmaceutical formulations. Due to the limited publicly available data, this guide also highlights the current gaps in knowledge regarding the specific pharmacological and toxicological profile of this compound.

Introduction

Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic H1-antihistamine with a selective peripheral antagonist action.^[1] As with any active pharmaceutical ingredient (API), the purity profile of Desloratadine is of critical importance for ensuring its safety and efficacy. **3-Methoxy-N-methyldesloratadine** has been identified as a process-related impurity that can arise during the manufacturing process of Desloratadine or as a degradation product.^[2] Its structure suggests that it may be formed through methylation and

methoxylation reactions during the synthesis of the parent drug.^[2] The control and monitoring of such impurities are mandated by regulatory agencies worldwide, necessitating a thorough understanding of their chemical characteristics and the development of robust analytical methods for their detection.

Chemical Structure and Properties

The chemical structure of **3-Methoxy-N-methyl-desloratadine** is derived from the core structure of Desloratadine with the addition of a methoxy group on the pyridine ring and a methyl group on the piperidine nitrogen.

Table 1: Chemical Identifiers and Properties of **3-Methoxy-N-methyl-desloratadine**

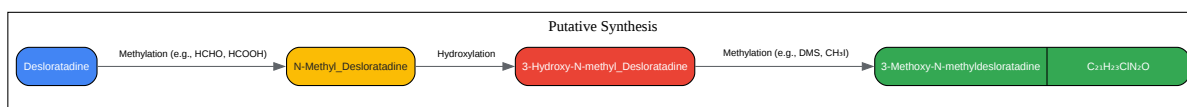
Property	Value	Source
IUPAC Name	8-chloro-11-(1-methylpiperidin-4-ylidene)-3-methoxy-6,11-dihydro-5H-benzo ^[2] ^[3] cyclohepta[1,2-b]pyridine	-
CAS Number	165739-72-0	^[2]
Molecular Formula	C ₂₁ H ₂₃ ClN ₂ O	^[3]
Molecular Weight	354.87 g/mol	^[4]
Monoisotopic Mass	354.1550 u	-
Appearance	White to off-white solid (presumed)	-

Note: Some physical properties like melting point, boiling point, and pKa are not readily available in public literature.

Synthesis and Formation

While specific, detailed experimental protocols for the synthesis of **3-Methoxy-N-methyl-desloratadine** are not extensively published, its structure suggests a potential synthetic route originating from Desloratadine or its precursors. The key transformations would involve

N-methylation of the piperidine ring and methoxylation of the pyridine ring. A plausible, though not definitively documented, synthetic pathway is outlined below.



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Caption: A proposed synthetic pathway for **3-Methoxy-N-methyldesloratadine**.

Analytical Methodologies

The detection and quantification of **3-Methoxy-N-methyldesloratadine** as an impurity in Desloratadine drug substances and products are crucial for quality control. High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC) are the primary techniques employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification.

Table 2: Key Parameters for Analytical Methods

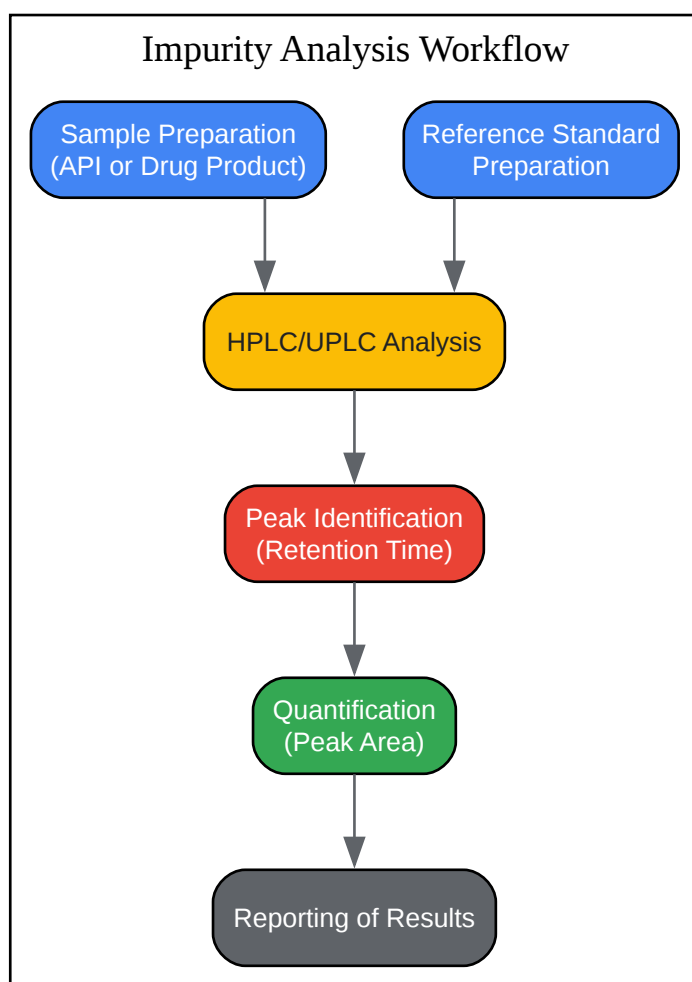
Parameter	Method	Details
Separation Technique	Reverse-Phase HPLC/UPLC	C18 column is commonly used.
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).	
Detection	UV spectrophotometry (e.g., at 280 nm) or Mass Spectrometry (MS/MS).	
Quantification	External standard method using a certified reference standard of 3-Methoxy-N-methyl-desloratadine.	

Experimental Protocol: Impurity Profiling by HPLC

The following is a generalized protocol for the analysis of Desloratadine and its related impurities. Method optimization and validation are essential for specific applications.

- Standard and Sample Preparation:
 - Prepare a stock solution of **3-Methoxy-N-methyl-desloratadine** reference standard in a suitable diluent (e.g., methanol or acetonitrile).
 - Prepare a stock solution of the Desloratadine API or a solution of the drug product.
 - Create working solutions of the reference standard and sample at appropriate concentrations for analysis.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

- Mobile Phase A: 0.02 M Ammonium acetate buffer (pH adjusted to 4.5 with acetic acid).
- Mobile Phase B: Acetonitrile.
- Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of all impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: UV at 280 nm.
- Data Analysis:
 - Identify the peak corresponding to **3-Methoxy-N-methyldesloratadine** by comparing its retention time with that of the reference standard.
 - Quantify the impurity using the peak area and the concentration of the reference standard.



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Caption: A general workflow for the analysis of impurities in pharmaceutical products.

Pharmacological and Toxicological Profile

Currently, there is a significant lack of publicly available information regarding the pharmacological activity and toxicological profile of **3-Methoxy-N-methylDesloratadine**. As a qualified impurity, its levels in the final drug product are strictly controlled to be below established safety thresholds. However, without specific studies, its potential to interact with biological targets, including the H1 receptor or other receptors, remains unknown. Further research is required to elucidate any potential biological effects and to perform a comprehensive risk assessment.

Conclusion

3-Methoxy-N-methyl-desloratadine is a recognized impurity of Desloratadine, necessitating its careful monitoring and control during drug manufacturing. While its chemical structure is well-defined and analytical methods for its detection are established, a significant data gap exists concerning its specific physicochemical properties, a detailed synthetic protocol, and, most importantly, its pharmacological and toxicological profile. This technical guide serves as a consolidated resource of the current knowledge and underscores the need for further research to fully characterize this compound and ensure the continued safety and quality of Desloratadine-containing medicines.

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